N-(2,4-difluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F2N3O2S/c17-10-3-4-12(11(18)8-10)19-15(22)9-24-16-6-5-13(20-21-16)14-2-1-7-23-14/h1-8H,9H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXGDVCGUKBOSJM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a difluorophenyl group, a furan moiety, and a pyridazinyl sulfanyl group, which are critical for its biological activity.
Research indicates that compounds with similar structural features often interact with various biological targets, including enzymes and receptors. The presence of the furan and pyridazine rings suggests potential interactions with enzyme systems involved in metabolic processes or signaling pathways. For instance, compounds containing furan rings have been reported to exhibit inhibitory effects on tyrosinase activity, which is crucial in melanin synthesis and has implications in skin pigmentation disorders and cancer research .
Antimicrobial Activity
Preliminary studies have shown that this compound exhibits significant antimicrobial properties. A study conducted on various microbial strains indicated that the compound demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL, showcasing its potential as an antimicrobial agent.
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 25 |
| Pseudomonas aeruginosa | 30 |
Anti-Tyrosinase Activity
The compound's anti-tyrosinase activity was evaluated using mushroom tyrosinase assays. Results indicated that it inhibited tyrosinase with an IC50 value of approximately 0.045 µM, which is significantly lower than that of standard inhibitors like kojic acid (IC50 = 19.97 µM) . This suggests that the compound could be a promising candidate for treating hyperpigmentation disorders.
Cytotoxicity Studies
Cytotoxicity assays were performed on B16F10 melanoma cells to assess the compound's safety profile. Treatment with concentrations up to 20 µM did not result in significant cytotoxic effects after 48 hours, indicating a favorable safety margin for further development .
Case Studies
- Case Study on Melanogenesis Inhibition : A study investigated the effects of this compound on melanin production in B16F10 cells. The results demonstrated a dose-dependent reduction in melanin content, with significant decreases at concentrations above 10 µM.
- Antimicrobial Efficacy Against Skin Pathogens : Another case study focused on the efficacy of this compound against skin pathogens associated with acne. The results revealed substantial reductions in bacterial counts after treatment with the compound compared to untreated controls.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
The target compound belongs to a broader class of sulfanyl acetamides with variations in aromatic and heterocyclic substituents. Key structural analogs include:
Structural Insights :
- Heterocyclic Influence : Replacement of the pyridazine ring in the target compound with triazole (e.g., ) or pyrimidine (e.g., ) alters electronic properties and binding interactions. Triazole-containing analogs (e.g., ZINC2387764) may exhibit enhanced receptor affinity due to their planar geometry and hydrogen-bonding capacity .
- Substituent Effects: The 2,4-difluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs (e.g., 4-chlorophenyl in ), as fluorine atoms reduce oxidative degradation .
Pharmacological Activity Comparison
- Anti-Exudative Activity: Analogs like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed significant anti-exudative effects at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) . The furan ring may contribute to this activity by modulating inflammatory pathways.
- Kinase Inhibition: Pyrimidinone-based acetamides (e.g., compound 18 in ) inhibited CK1 kinases, suggesting that the pyridazine or pyrimidine core in the target compound could similarly interact with kinase active sites.
- Orco Agonism : Triazole-containing analogs (e.g., VUAA-1 and OLC-12) act as olfactory receptor (Orco) agonists, highlighting the role of the sulfanyl acetamide scaffold in insect chemosensory modulation .
Key Differentiators
- Pyridazine vs.
- Fluorine Substitution: The 2,4-difluorophenyl group improves lipophilicity and bioavailability relative to non-fluorinated phenyl groups (e.g., in ), aligning with trends in drug design for CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
